molecular formula C28H28N2O3S B13377988 ethyl (5Z)-5-[[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate

ethyl (5Z)-5-[[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate

Cat. No.: B13377988
M. Wt: 472.6 g/mol
InChI Key: PHBSUMOUJIKJDM-NWEZUEQQSA-N
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Description

Ethyl (5Z)-5-[[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate is a synthetic thiophene derivative featuring a conjugated system with a pyrrole-methylidene substituent, a 4-methylanilino group, and an ester moiety.

Properties

Molecular Formula

C28H28N2O3S

Molecular Weight

472.6 g/mol

IUPAC Name

ethyl (5Z)-5-[[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]methylidene]-4-hydroxy-2-(4-methylphenyl)iminothiophene-3-carboxylate

InChI

InChI=1S/C28H28N2O3S/c1-6-33-28(32)25-26(31)24(34-27(25)29-22-12-10-17(2)11-13-22)16-21-15-19(4)30(20(21)5)23-9-7-8-18(3)14-23/h7-16,31H,6H2,1-5H3/b24-16-,29-27?

InChI Key

PHBSUMOUJIKJDM-NWEZUEQQSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=C(N(C(=C2)C)C3=CC=CC(=C3)C)C)/SC1=NC4=CC=C(C=C4)C)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=C(N(C(=C2)C)C3=CC=CC(=C3)C)C)SC1=NC4=CC=C(C=C4)C)O

Origin of Product

United States

Preparation Methods

Preparation of the Pyrrole Intermediate

Starting Material: 3-Amino-1-(3-methylphenyl)propan-2-one derivatives are typically synthesized via a Paal-Knorr or Knorr pyrrole synthesis, involving the cyclization of α-aminoketones or related precursors.

Method:

  • Condensation of 3-methylphenylhydrazine with 1,4-dicarbonyl compounds under acidic or basic conditions to form the pyrrole ring.
  • Optimization of reaction conditions (temperature, solvent, catalysts) to favor the formation of the 2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl structure.

Reaction Conditions:

Parameter Typical Range Notes
Solvent Ethanol, acetic acid Facilitates cyclization
Catalyst p-Toluenesulfonic acid or acetic acid Acid catalysis
Temperature 80–120°C Promotes cyclization

Synthesis of the Thiophene Core

Starting Material: 4-Methylthiophene derivatives or related heterocyclic precursors.

Method:

  • Construction of the thiophene ring via Paal-Knorr synthesis using 1,4-dicarbonyl compounds and sulfur sources.
  • Alternatively, cyclization of appropriate α,β-unsaturated carbonyl compounds with sulfur donors under reflux conditions.

Reaction Conditions:

Parameter Typical Range Notes
Reagents Dicarbonyl compounds + sulfur source e.g., Lawesson's reagent
Solvent Toluene, acetic acid Reflux conditions
Temperature 100–150°C Cyclization and ring formation

Formation of the Methylidene Linkage

Method:

  • Wittig or Horner–Wadsworth–Emmons (HWE) olefination reactions are employed to form the conjugated double bond between the pyrrole and thiophene units.
  • Use of stabilized phosphonium or phosphonate reagents bearing the methyl group to control stereochemistry, favoring the Z-isomer.

Reaction Conditions:

Parameter Typical Range Notes
Reagent Phosphonium ylide or phosphonate ester e.g., methyltriphenylphosphonium bromide
Base Potassium tert-butoxide or sodium hydride Deprotonates the reagent
Solvent Tetrahydrofuran (THF) Anhydrous conditions
Temperature -78°C to room temperature Stereoselectivity control

Final Purification and Stereochemical Confirmation

  • Purification via column chromatography or recrystallization.
  • Stereochemistry (Z-isomer) confirmed through NMR spectroscopy, NOE experiments, or X-ray crystallography.

Notes on Reaction Optimization and Yield

  • Reaction conditions such as temperature, solvent polarity, and reagent stoichiometry are critically optimized to maximize yield and stereoselectivity.
  • Use of protecting groups may be necessary during intermediate steps to prevent unwanted side reactions.
  • Purity is verified through HPLC, NMR, and mass spectrometry.

Summary Table of Preparation Methods

Step Reaction Type Key Reagents Conditions Purpose
1 Pyrrole synthesis Hydrazine derivatives Acidic, reflux Pyrrole ring formation
2 Thiophene synthesis Dicarbonyl + sulfur Reflux, acid Thiophene ring formation
3 Olefination Phosphonium/phosphonate reagents -78°C to RT Conjugated double bond formation
4 Functionalization Amine derivatives, ethanol Acid catalysis Amine and ester attachment
5 Purification Chromatography Standard Final compound isolation

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Ethyl 5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes .

Comparison with Similar Compounds

Structural and Substituent Effects

Compound Core Structure Key Substituents Melting Point (°C) Synthesis Method
Target Compound Thiophene Pyrrole-methylidene, 4-methylanilino, ester Not reported Likely condensation/cyclization
15a (Pyrazole derivative) Pyrazole 4-Fluorophenyl, nitro, ethoxymethyleneamino 194–196 Reflux with Ac₂O and triethyl orthoformate
16a (Pyrazolotriazole) Pyrazolo-triazole 4-Fluorophenyl, nitro, phenyl >340 Reflux with benzhydrazide in THF
  • Steric Hindrance : The bulky 3-methylphenyl group on the pyrrole ring may reduce solubility compared to smaller substituents (e.g., 4-fluorophenyl in 15a).

Thermal Stability

  • High melting points in pyrazole derivatives (e.g., 16a: >340°C) correlate with rigid aromatic systems and nitro groups. The target compound’s melting point is unreported, but its ester and methyl groups may lower thermal stability relative to nitro-containing analogs .

Crystallographic and Computational Insights

While direct crystallographic data for the target compound is unavailable, methodologies from and provide context:

  • SHELX Refinement : Used for small-molecule analogs (e.g., pyrazoles in ) to determine bond lengths and angles .
  • WinGX/ORTEP : Employed for visualizing anisotropic displacement ellipsoids and molecular packing in related structures .

A hypothetical comparison of geometric parameters:

Parameter Target Compound (Predicted) 15a (Pyrazole) 16a (Pyrazolotriazole)
Aromatic Ring Planarity High (conjugated thiophene-pyrrole) Moderate (pyrazole) High (fused triazole)
Key Bond Length (Å) C=S ~1.65 C-N ~1.34 C=C ~1.40

Biological Activity

Ethyl (5Z)-5-[[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate is a complex organic compound with significant potential in various biological applications. Its unique structure, characterized by a pyrrole ring, a thiophene ring, and multiple substituents, suggests diverse biological activities.

Chemical Structure and Properties

  • Molecular Formula : C28H28N2O3S
  • Molecular Weight : 472.6 g/mol
  • Functional Groups : Carboxylate and oxo groups contribute to its biological reactivity.

Research indicates that the compound likely interacts with specific enzymes or receptors, modulating various biological pathways. The mechanism of action may involve:

  • Enzyme Inhibition : Compounds similar to this compound have demonstrated inhibition against enzymes like dihydrofolate reductase (DHFR), which is crucial in antifolate activity. For instance, related compounds have shown varying degrees of effectiveness in inhibiting cell growth in vitro .

Biological Activities

The compound has been investigated for several biological activities, which include:

  • Antifolate Activity : Similar structures have been evaluated for their potential as antifolates, with findings suggesting moderate effectiveness compared to established drugs like methotrexate (MTX) .
  • Anticancer Potential : Preliminary studies suggest that the compound may exhibit cytotoxic effects on cancer cell lines by disrupting critical cellular pathways.
  • Anticonvulsant Activity : Compounds with similar structural features have shown promise in anticonvulsant activity through various animal models .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of compounds related to this compound:

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundEffectivenessReference
Antifolate12aKi = 100 pM
AnticancerVarious derivativesModerate cytotoxicity
AnticonvulsantPhenyl derivativesSignificant efficacy

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. Key considerations include:

  • Reaction Conditions : Optimizing temperature, solvent choice, and pH is crucial for maximizing yield and purity.
  • Catalysts and Techniques : Utilizing catalysts and high-throughput screening methods can enhance reaction efficiency.

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step approach:

  • Knoevenagel condensation : Reacting a pyrrole derivative (e.g., 2,5-dimethyl-1-(3-methylphenyl)pyrrole-3-carbaldehyde) with a thiophene precursor (e.g., ethyl 2-(4-methylanilino)-4-oxothiophene-3-carboxylate) in a polar aprotic solvent (e.g., DMF or acetic acid) under reflux (2–4 hours). Sodium acetate is often used as a base to deprotonate active methylene groups .
  • Recrystallization : Purification is achieved using DMF-ethanol mixtures to isolate the Z-isomer selectively .
  • Yield optimization : Higher yields (70–85%) are observed with stoichiometric excess of the aldehyde (1.2–1.5 eq) and controlled temperature (80–100°C). Lower yields occur with moisture-sensitive reagents or improper solvent ratios .

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and Z-configuration via coupling constants (e.g., 3JHH^3J_{H-H} > 12 Hz for trans-olefinic protons) and NOE correlations .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) using C18 columns and acetonitrile-water gradients .
  • X-ray crystallography : Resolves ambiguous stereochemistry, particularly for the exocyclic double bond and pyrrole-thiophene conjugation .

Q. What initial biological screening assays are recommended to evaluate its therapeutic potential?

Prioritize assays aligned with structural analogs:

  • Kinase inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
  • Anti-inflammatory activity : Measure COX-1/COX-2 inhibition via prostaglandin E2 (PGE2) ELISA in macrophage cell lines .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to determine IC50_{50} values .

Advanced Research Questions

Q. How can SAR studies elucidate substituent effects on the pyrrole and thiophene rings?

  • Systematic substitution : Replace methyl groups on the pyrrole ring with electron-withdrawing (e.g., -Cl) or bulky (e.g., -Ph) groups to assess steric/electronic impacts on bioactivity .
  • Thiophene modifications : Introduce substituents at the 4-oxo position (e.g., replacing the ethyl ester with methyl or tert-butyl esters) to study metabolic stability .
  • Data correlation : Use molecular docking (e.g., AutoDock Vina) to correlate substituent hydrophobicity with binding affinity to kinase ATP pockets .

Q. What strategies resolve contradictions between in vitro and in vivo activity data?

  • Pharmacokinetic profiling : Measure plasma half-life and bioavailability in rodent models to identify poor absorption or rapid metabolism .
  • Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites that may deactivate the compound in vivo .
  • Formulation optimization : Encapsulate the compound in liposomes or PEGylated nanoparticles to enhance tissue penetration .

Q. Which computational approaches predict binding modes with protein kinases?

  • Molecular docking : Simulate interactions with EGFR (PDB: 1M17) using flexible ligand protocols to account for rotational freedom in the thiophene ring .
  • Molecular dynamics (MD) : Run 100-ns simulations in explicit solvent to assess binding stability and hydrogen-bonding patterns with catalytic lysine residues .
  • Free-energy perturbation (FEP) : Calculate relative binding affinities for SAR-guided derivatives .

Q. How can reaction conditions minimize by-products during Knoevenagel condensation?

  • Solvent selection : Use anhydrous DMF to suppress hydrolysis of the active methylene group .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts (e.g., piperidine) to accelerate imine formation while reducing aldol side reactions .
  • Temperature control : Maintain 80–90°C to balance reaction rate and by-product formation. Higher temperatures (>100°C) promote decomposition .

Q. What methodologies confirm the Z-configuration of the exocyclic double bond?

  • NOESY NMR : Detect spatial proximity between the pyrrole methyl groups and the thiophene ring protons to confirm the Z-geometry .
  • X-ray diffraction : Resolve the dihedral angle between the pyrrole and thiophene planes (typically <30° for Z-isomers) .
  • UV-Vis spectroscopy : Compare λmax_{\text{max}} values with known Z/E analogs; Z-isomers often exhibit bathochromic shifts due to extended conjugation .

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